Ipratropium bromide

描述

Ipratropium bromide is a quaternary ammonium compound that acts as an anticholinergic agent. It is commonly used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound is administered via inhalation, nasal spray, or nebulizer to help open up the airways and alleviate symptoms like bronchospasm and rhinorrhea .

作用机制

Target of Action

Ipratropium bromide primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation.

Mode of Action

This compound acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This inhibition leads to a decrease in parasympathetic activity in the airways .

Biochemical Pathways

The action of this compound leads to a reduction in cholinergic influence on the bronchial musculature . It blocks muscarinic acetylcholine receptors, promoting the degradation of cyclic guanosine monophosphate (cGMP), resulting in a decreased intracellular concentration of cGMP .

Pharmacokinetics

This compound is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . Protein binding of Ipratropium is very low, with only 0-9% of the administered dose being bound . It is metabolized in the gastrointestinal tract by the activity of cytochrome P-450 isoenzymes . About 30% of an oral dose of this compound is absorbed, and a lesser fraction when the drug is given by inhalation .

Result of Action

The primary result of this compound’s action is bronchodilation . By relaxing the bronchial airways, it reverses the narrowing that accounts for wheezy breathing, chest tightness, cough, and abnormal gas exchange . This makes it effective in treating symptoms of chronic obstructive pulmonary disease and asthma .

Action Environment

The action of this compound is influenced by its method of administration. When administered through inhalation, it can produce a local effect without significant systemic absorption . This allows it to directly target the airways, increasing its efficacy in treating respiratory conditions.

生化分析

Biochemical Properties

Ipratropium bromide is a quaternary ammonium derivative of atropine . It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By blocking acetylcholine, this compound inhibits vagally-mediated reflexes .

Cellular Effects

This compound’s primary effect on cells is its ability to cause smooth muscles to relax . This is particularly relevant in the lungs, where it opens up the medium and large airways . This relaxation of the smooth muscles helps to alleviate symptoms of chronic obstructive pulmonary disease and asthma .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on acetylcholine. It is a short-acting muscarinic antagonist, which means it blocks the muscarinic acetylcholine receptors, preventing acetylcholine from binding to these receptors and exerting its effects . This leads to relaxation of smooth muscles, particularly in the airways .

Temporal Effects in Laboratory Settings

The onset of action for this compound is typically within 15 to 30 minutes, and its effects last for three to five hours . This indicates that the drug has a relatively quick onset and a moderate duration of action.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the drug is used in the management of symptoms related to bronchospasm in chronic obstructive pulmonary disease in veterinary medicine .

Metabolic Pathways

This compound is partially metabolized to ester hydrolysis products, tropic acid, and tropane . These metabolites appear to be inactive based on in vitro receptor affinity studies using rat brain tissue homogenates .

Transport and Distribution

This compound is poorly absorbed into the systemic circulation following oral administration . It is commonly administered through inhalation, which allows it to produce a local effect in the lungs without significant systemic absorption .

准备方法

Synthetic Routes and Reaction Conditions

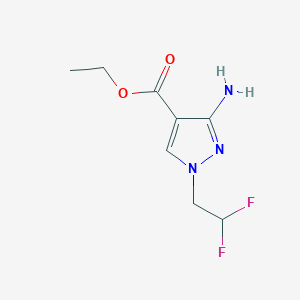

The synthesis of ipratropium bromide involves several key steps. One common method starts with ethyl phenylacetate as the starting material. This compound undergoes a reaction with isopropyl tropanol to form phenylacetate isopropyl tropeine. Subsequent steps include substitution, reduction, and addition reactions to yield this compound .

Another method involves acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. The resulting product is then reacted with isopropyl tropine mesylate, followed by hydrolysis with an inorganic acid. The final step involves bromomethylation with methyl bromide to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used for the quality control and validation of the final product .

化学反应分析

Types of Reactions

Ipratropium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during its synthesis.

Hydrolysis: The ester functional group in this compound can be hydrolyzed under acidic or basic conditions.

Bromomethylation: This reaction is crucial in the final step of its synthesis.

Common Reagents and Conditions

Oxalyl Chloride: Used for acyl chlorination.

Isopropyl Tropine Mesylate: Reacts with the acyl chloride derivative.

Methyl Bromide: Used for bromomethylation.

Major Products

The primary product of these reactions is this compound itself. By-products may include unreacted starting materials and intermediates, which are typically removed during purification .

科学研究应用

Chemistry

In chemistry, ipratropium bromide is used as a reference standard in various analytical methods, including HPLC and mass spectrometry. It serves as a model compound for studying anticholinergic agents and their interactions with receptors .

Biology

In biological research, this compound is used to study the effects of anticholinergic agents on smooth muscle tissues. It helps in understanding the mechanisms of bronchospasm and the role of muscarinic receptors in respiratory conditions .

Medicine

Medically, this compound is widely used in the treatment of COPD, asthma, and rhinorrhea. It is often combined with other bronchodilators like albuterol to enhance its therapeutic effects .

Industry

In the pharmaceutical industry, this compound is used in the formulation of inhalers, nasal sprays, and nebulizer solutions. It is also employed in quality control processes to ensure the efficacy and safety of these products .

相似化合物的比较

Similar Compounds

Tiotropium Bromide: Another anticholinergic agent used for COPD but with a longer duration of action.

Glycopyrronium Bromide: Similar in function but used for different indications, including excessive salivation.

Aclidinium Bromide: Used for COPD with a different pharmacokinetic profile.

Uniqueness

Ipratropium bromide is unique due to its short-acting nature, making it suitable for acute symptom relief. Its combination with other bronchodilators like albuterol enhances its therapeutic efficacy, providing a comprehensive treatment option for respiratory conditions .

属性

IUPAC Name |

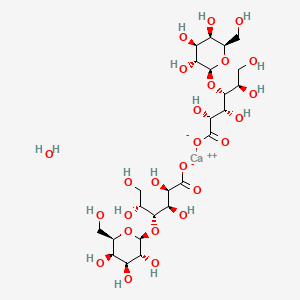

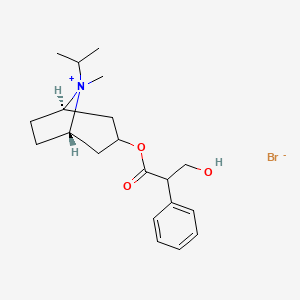

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-CLTUNHJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60205-81-4 (Parent) | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60858923, DTXSID10860753 | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ipratropium bromide?

A1: this compound is a non-selective muscarinic antagonist. [] It exerts its bronchodilatory effect by competitively inhibiting the effects of acetylcholine at muscarinic receptors in the airways. [] Acetylcholine, upon binding to these receptors, typically causes smooth muscle contraction, leading to bronchoconstriction. [] this compound blocks this action, effectively reducing bronchomotor tone and inhibiting vagal reflexes that contribute to bronchoconstriction. []

Q2: How does the bronchodilatory effect of this compound differ from that of β2-agonists?

A2: While both this compound and β2-agonists are bronchodilators, they act on different pathways. This compound primarily targets the large airways by antagonizing cholinergic bronchomotor tone. [] In contrast, β2-agonists relax both large and small airway smooth muscle relatively equally. []

Q3: Several studies mention that combining this compound with β2-agonists like Salbutamol leads to greater bronchodilation. What is the basis for this additive effect?

A3: The additive effect observed when combining this compound with β2-agonists stems from their distinct mechanisms of action. [] By targeting both cholinergic and β2-adrenergic pathways simultaneously, a broader spectrum of bronchodilation is achieved, leading to potentially superior clinical outcomes compared to either drug alone. []

Q4: What patient populations might benefit most from this compound treatment?

A6: Clinical trials suggest that this compound is beneficial for patients with asthma, particularly exercise-induced asthma (EIA), and chronic obstructive pulmonary disease (COPD). [, , , , ] While often used as an adjunct to β2-agonists, research indicates its potential as a monotherapy in certain cases. []

Q5: How does the efficacy of this compound compare to Salbutamol in treating asthma and COPD?

A7: Research shows varied results regarding the comparative efficacy of this compound and Salbutamol, with outcomes dependent on factors like disease type, severity, and patient characteristics. [, ] Some studies suggest that this compound may be more effective in chronic bronchitis, while Salbutamol might be more beneficial in asthma. [] Further research is needed to establish definitive conclusions.

Q6: What is the evidence for the efficacy of this compound in treating exercise-induced asthma (EIA)?

A8: Studies have demonstrated the efficacy of this compound in attenuating exercise-induced bronchoconstriction. [, , ] In these studies, pretreatment with this compound significantly reduced the fall in FEV1 following exercise challenge compared to placebo. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。